molecular formula C18H20ClN5O3 B2623313 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 326919-18-0

7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2623313
CAS RN: 326919-18-0
M. Wt: 389.84
InChI Key: CHJOXZNDECLJAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include information about the compound’s reactivity, the types of reactions it can participate in, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. These can include the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how the compound interacts with biological systems. This can involve studying the compound’s interactions with enzymes, receptors, or other biological targets .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with handling the compound. This can include the compound’s toxicity, flammability, and any precautions that should be taken when handling it .

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJOXZNDECLJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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